tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride
Description
tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride is a tertiary amine hydrochloride salt characterized by a thiophene-derived substituent (3-methyl-2-thienyl) and a bulky tert-butyl group.
Properties
IUPAC Name |
2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS.ClH/c1-8-5-6-12-9(8)7-11-10(2,3)4;/h5-6,11H,7H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDHRXYQBMFEFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride typically involves the reaction of tert-butylamine with a thienylmethyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of tert-butylamine attacks the electrophilic carbon of the thienylmethyl halide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is isolated as a hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. The final product is typically purified by recrystallization or chromatography to meet the required specifications.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The tertiary amine group in the compound is prone to alkylation and acylation under standard conditions. For example:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) yields quaternary ammonium salts.
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amide derivatives.
Example Reaction Pathway :
Conditions: Typically require inert solvents (THF, DCM) and temperatures between 0–25°C.
Asymmetric Hydrogenation
While the compound itself is not directly used in asymmetric hydrogenation, structurally similar thiophene-containing amines have been synthesized via enantioselective hydrogenation. For instance:
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Catalytic System : Rhodium complexes with chiral ligands (e.g., (2R,4R)-4-(dicyclohexylphosphino)-N-methylpyrrolidine) enable asymmetric reduction of prochiral ketones to chiral amines .
Key Parameters for Hydrogenation :
| Parameter | Value | Source |
|---|---|---|
| Temperature | 20–40°C | |
| Pressure | 40–120 bar H | |
| Catalyst Loading | 1:500–1:20,000 (Rh:substrate) |
Mannich Reaction Participation
The compound’s tertiary amine group can act as a catalyst or reactant in Mannich reactions, which form β-amino carbonyl compounds. For example:
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Substrate Role : Reacts with formaldehyde and ketones (e.g., 2-acetylthiophene) to generate substituted aminopropanones .
General Reaction :
Applications: Used in synthesizing intermediates for pharmaceuticals like duloxetine .
Acid-Base Reactivity
The hydrochloride salt dissociates in aqueous or polar solvents, regenerating the free amine. This property is critical for its handling in synthetic workflows:
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Deprotonation : Achieved using weak bases (e.g., NaHCO) to liberate the free amine for subsequent reactions .
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Stability : The hydrochloride form enhances stability during storage but requires neutralization before use in non-acidic conditions .
Radical-Mediated Functionalization
Transition-metal-catalyzed reactions involving alkyl radicals (e.g., hydroamination of alkenes) are plausible for modifying the thiophene or amine moiety. For example:
Reaction Scheme :
Ligands: Axially chiral biphosphines (e.g., MeO-furyl-BIPHEP) improve enantioselectivity .
Scientific Research Applications
tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various functionalized thienyl derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic applications, particularly in the design of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thienyl ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can influence the compound’s binding affinity and specificity, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- The CuI/TBHP/AgIO3 system enables efficient oxidative amidation of aldehyde-amine pairs, suggesting viability for synthesizing the target compound .
- Steric hindrance from the tert-butyl group may necessitate longer reaction times or elevated temperatures compared to less bulky analogs.
Solubility and Stability
- Stability: The tert-butyl group may enhance stability against hydrolysis compared to esters (e.g., tert-butyl 2-[(cyclopropylmethyl)amino]acetate HCl) .
Pharmacological Potential
Biological Activity
tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its effects on cell lines, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features a tert-butyl group attached to a thienylmethylamine moiety, which is significant for its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Antiviral Activity : Studies have shown that compounds with similar structures exhibit antiviral properties, particularly against HIV. For instance, certain derivatives demonstrated effective reduction in viral replication in cell cultures, suggesting that this compound may possess similar activities .
- Antitumor Effects : Compounds related to this structure have been evaluated for their antitumor properties. In vitro studies indicate that they can inhibit the proliferation of various cancer cell lines by targeting histone deacetylases (HDACs), which play a crucial role in cancer progression .
- Cytotoxicity : The cytotoxic effects of this compound have been assessed using various assays. For example, the brine shrimp lethality assay indicated significant cytotoxic activity at higher concentrations, suggesting potential applications in cancer therapeutics .
Antiviral Activity
The antiviral efficacy of related compounds was evaluated through various assays measuring the reduction of viral replication and cytotoxicity. The effective concentration (EC50) values were determined, indicating the potency of these compounds against viral targets.
| Compound | EC50 (nM) | CC50 (nM) | Selectivity Index |
|---|---|---|---|
| NVP | 6.7 | 96171 | 14353 |
| Compound 3 | 3.1 | 98576 | 31798 |
| Compound 12 | 1576 | 116818 | 74 |
These results suggest that this compound could be further explored for its antiviral properties, particularly in the context of HIV therapy .
Antitumor Activity
The compound's ability to inhibit HDACs was tested across multiple cancer cell lines, revealing significant antiproliferative effects. The following table summarizes the results from these studies:
| Cell Line | IC50 (µM) |
|---|---|
| K562 | 0.5 |
| Molt-4 | 0.7 |
| PC-3 | 1.0 |
The results indicate that the compound exhibits notable cytotoxicity against leukemia and prostate cancer cells, warranting further investigation into its mechanism of action and potential as an anticancer agent .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Study on Antiviral Effects : A study conducted on similar thienylmethylamines demonstrated significant reductions in HIV replication in MT2 cells when treated with these compounds over a range of concentrations from 0.001 µM to 10 µM .
- Antitumor Mechanism Exploration : Research focusing on HDAC inhibitors has shown that compounds like this compound can induce apoptosis in cancer cells by reactivating tumor suppressor genes silenced by hyperacetylation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step functional group transformations. For example:
- Step 1 : Introduce the thienylmethyl group via nucleophilic substitution or coupling reactions.
- Step 2 : Protect the amine group using tert-butyl carbamate (Boc) under alkaline conditions to avoid side reactions .
- Step 3 : Hydrochloride salt formation via acid-base reaction with HCl in anhydrous solvents .
- Key Considerations : Monitor reaction intermediates using TLC or HPLC to ensure purity at each step .
Q. How does the dihydrochloride form influence solubility and stability?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions, facilitating biological assays. Stability is improved by reducing hygroscopicity compared to the free base. For precise solubility profiling:
- Use dynamic light scattering (DLS) to assess aggregation in PBS (pH 7.4) .
- Conduct accelerated stability studies (40°C/75% RH) with HPLC quantification to track degradation .
Q. What safety precautions are critical during handling?
- Methodological Answer : Refer to GHS classifications (e.g., acute toxicity Category 4 for inhalation/dermal exposure ):
- Use fume hoods and PPE (gloves, lab coat) to avoid dust/aerosol formation.
- Neutralize spills with sand/vermiculite, then dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can competing side reactions during synthesis be mitigated?
- Methodological Answer : Competing alkylation or oxidation reactions (common with thienyl groups) are minimized by:
- Using inert atmospheres (N₂/Ar) to prevent oxidation of the thiophene ring .
- Optimizing reaction stoichiometry (e.g., limiting excess tert-butylating agents) to avoid over-alkylation .
- Employing low-temperature (-20°C) conditions during amine protection steps .
Q. What analytical techniques resolve structural ambiguities in stereoisomers or impurities?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol mobile phase .
- NMR Spectroscopy : Compare coupling constants (e.g., ) in -NMR to confirm stereochemistry of the tert-butyl-thienylmethyl group .
- High-Resolution Mass Spectrometry (HRMS) : Identify trace impurities (e.g., dehalogenated byproducts) with ppm-level accuracy .
Q. How can computational modeling predict reactivity in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron density maps to predict nucleophilic/electrophilic sites on the thienylmethyl group .
- Molecular Dynamics (MD) : Simulate binding affinity to target receptors (e.g., GPCRs) using AMBER or CHARMM force fields .
- ADMET Prediction : Use tools like SwissADME to estimate logP (partition coefficient) and blood-brain barrier permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
